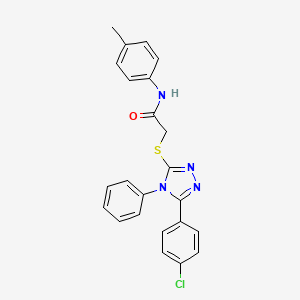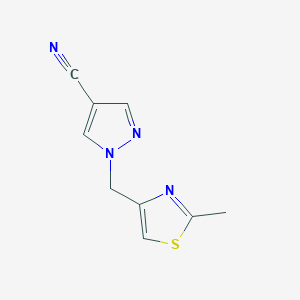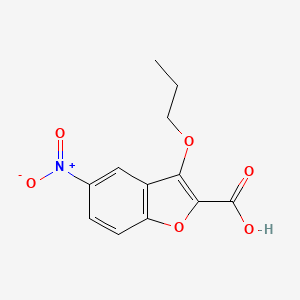
5-Nitro-3-propoxybenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran compound can then undergo further reactions to introduce the propoxy group and carboxyl group.
Industrial Production Methods
Industrial production of 5-Nitro-3-propoxybenzofuran-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The scalability of the nitration and subsequent functionalization steps is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-3-propoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid group.
Substituted benzofurans: Formed by substitution reactions at the nitro group position.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Nitro-3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and anti-tumor effects . The benzofuran ring structure also contributes to its biological activity by facilitating interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrobenzofuran-2-carboxylic acid: Lacks the propoxy group, which may affect its biological activity.
3-Propoxybenzofuran-2-carboxylic acid: Lacks the nitro group, which is crucial for its antibacterial properties.
5-Nitro-2-furoic acid: A furan derivative with similar nitro and carboxyl groups but different ring structure.
Uniqueness
5-Nitro-3-propoxybenzofuran-2-carboxylic acid is unique due to the presence of both the nitro and propoxy groups on the benzofuran ring. This combination of functional groups enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H11NO6 |
|---|---|
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
5-nitro-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
Clé InChI |
ILWZLTJMNKQPNK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


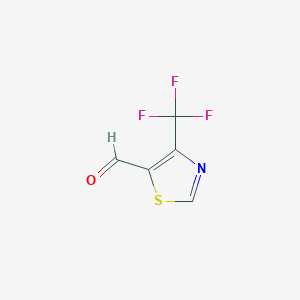
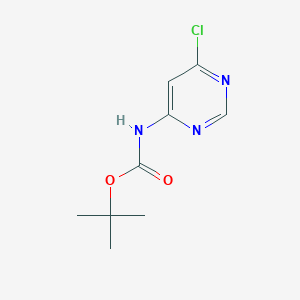
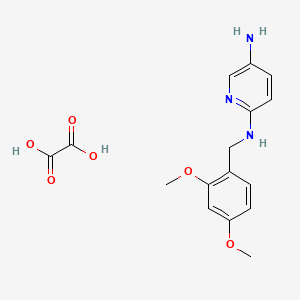
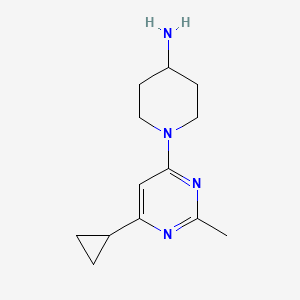
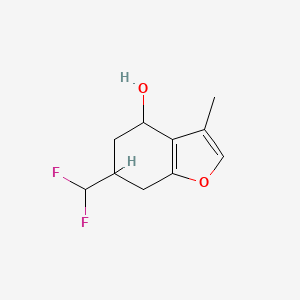



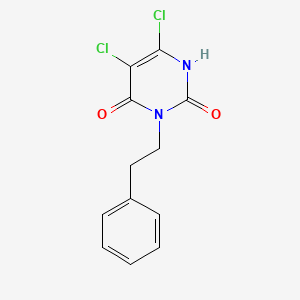
![2-(Difluoromethoxy)-7-iodobenzo[d]oxazole](/img/structure/B11778350.png)


